molecular formula C13H17BrN2O2 B14909053 4-bromo-2-hydroxy-N-(1-methylpiperidin-4-yl)benzamide

4-bromo-2-hydroxy-N-(1-methylpiperidin-4-yl)benzamide

Cat. No.: B14909053
M. Wt: 313.19 g/mol
InChI Key: NYWPGYDFUIMDNQ-UHFFFAOYSA-N
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Description

4-bromo-2-hydroxy-N-(1-methylpiperidin-4-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a bromine atom, a hydroxyl group, and a piperidine moiety attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-hydroxy-N-(1-methylpiperidin-4-yl)benzamide typically involves the following steps:

    Bromination: The starting material, 2-hydroxybenzamide, undergoes bromination to introduce the bromine atom at the 4-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.

    Piperidine Introduction: The brominated intermediate is then reacted with 1-methylpiperidine. This step usually involves nucleophilic substitution, where the bromine atom is replaced by the piperidine moiety. The reaction can be carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-hydroxy-N-(1-methylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents (e.g., DMF, DMSO).

Major Products

    Oxidation: Formation of 4-bromo-2-oxo-N-(1-methylpiperidin-4-yl)benzamide.

    Reduction: Formation of 4-bromo-2-hydroxy-N-(1-methylpiperidin-4-yl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-bromo-2-hydroxy-N-(1-methylpiperidin-4-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Pharmaceutical Research: It serves as a lead compound for the design and optimization of new drugs with improved efficacy and safety profiles.

    Industrial Applications: The compound may be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-bromo-2-hydroxy-N-(1-methylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups in the compound can form hydrogen bonds with the active sites of these targets, leading to inhibition or modulation of their activity. The piperidine moiety may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-N-(1-methylpiperidin-4-yl)benzamide: Lacks the bromine atom, which may affect its reactivity and biological activity.

    4-bromo-2-hydroxybenzamide: Lacks the piperidine moiety, which may reduce its binding affinity to certain biological targets.

    4-bromo-N-(1-methylpiperidin-4-yl)benzamide: Lacks the hydroxyl group, which may affect its hydrogen bonding interactions.

Uniqueness

4-bromo-2-hydroxy-N-(1-methylpiperidin-4-yl)benzamide is unique due to the presence of both the bromine atom and the piperidine moiety, which can enhance its reactivity and binding affinity to biological targets. The combination of these functional groups makes it a valuable compound for medicinal chemistry and pharmaceutical research.

Properties

Molecular Formula

C13H17BrN2O2

Molecular Weight

313.19 g/mol

IUPAC Name

4-bromo-2-hydroxy-N-(1-methylpiperidin-4-yl)benzamide

InChI

InChI=1S/C13H17BrN2O2/c1-16-6-4-10(5-7-16)15-13(18)11-3-2-9(14)8-12(11)17/h2-3,8,10,17H,4-7H2,1H3,(H,15,18)

InChI Key

NYWPGYDFUIMDNQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=C(C=C(C=C2)Br)O

Origin of Product

United States

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